N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine
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Overview
Description
N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine: is a compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine typically involves the following steps:
Protection of the amine groups: The amine groups are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Iodination of the pyrimidine ring: The iodination of the pyrimidine ring can be achieved using iodine or other iodinating agents under suitable conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom on the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as azido-pyrimidines or thio-pyrimidines can be formed.
Deprotection Reactions: The removal of Boc groups results in the formation of the free amine derivative of the compound.
Scientific Research Applications
Chemistry:
Building Blocks: N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine serves as a versatile building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid pathways.
Industry:
Mechanism of Action
The mechanism of action of N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine primarily involves its reactivity due to the presence of the iodine atom and the Boc-protected amine groups. The iodine atom can participate in substitution reactions, while the Boc groups can be selectively removed to expose reactive amine functionalities . These properties make it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
N,N-Di-(tert-butoxycarbonyl)-5-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of iodine.
N,N-Di-(tert-butoxycarbonyl)-5-chloropyrimidin-2-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness:
- The presence of the iodine atom in N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine provides unique reactivity compared to its bromine and chlorine analogs. Iodine is a better leaving group, making the compound more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C14H20IN3O4 |
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Molecular Weight |
421.23 g/mol |
IUPAC Name |
tert-butyl N-(5-iodopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20IN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 |
InChI Key |
JNGAFDIRARQTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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